molecular formula C10H6N2S B2645929 2-Thioxo-1,2-dihydroquinoline-3-carbonitrile CAS No. 69513-35-5

2-Thioxo-1,2-dihydroquinoline-3-carbonitrile

Cat. No.: B2645929
CAS No.: 69513-35-5
M. Wt: 186.23
InChI Key: CXIOYVWULPNAOH-UHFFFAOYSA-N
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Description

2-Thioxo-1,2-dihydroquinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a thioxo group at the second position, a dihydroquinoline core, and a carbonitrile group at the third position. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thioxo-1,2-dihydroquinoline-3-carbonitrile typically involves the condensation of appropriate isothiocyanatobenzene with malonic ester derivatives. One common method is the reaction of methyl 2-isothiocyanatobenzoate with methyl malonate under basic conditions to yield methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, which can then be converted to the desired carbonitrile compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for yield and purity through the use of advanced catalytic systems and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

2-Thioxo-1,2-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The carbonitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the carbonitrile group under basic or acidic conditions.

Major Products

The major products formed from these reactions include a variety of quinoline derivatives with potential biological activities, such as antimicrobial and anticancer agents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Thioxo-1,2-dihydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thioxo-1,2-dihydroquinoline-3-carbonitrile is unique due to its combination of a thioxo group and a carbonitrile group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents and industrial applications.

Properties

IUPAC Name

2-sulfanylidene-1H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2S/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13/h1-5H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIOYVWULPNAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=S)N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69513-35-5
Record name 2-sulfanylquinoline-3-carbonitrile
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